molecular formula C14H18N4O3 B2760776 N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide CAS No. 1808794-93-5

N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide

Cat. No.: B2760776
CAS No.: 1808794-93-5
M. Wt: 290.323
InChI Key: NBCLYXUYBNVDLL-UHFFFAOYSA-N
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Description

N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.

    Carboxamidation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the corresponding acid chloride with an amine.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The methoxy and cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium cyanide (NaCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Medicine: Compounds with similar structures are often investigated for their potential as pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide: can be compared with other pyrazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-cyano-1-methoxypropan-2-yl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-14(8-15,9-20-2)18-13(19)11-5-17-12(6-16-11)21-7-10-3-4-10/h5-6,10H,3-4,7,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCLYXUYBNVDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C#N)NC(=O)C1=CN=C(C=N1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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